Cas no 150932-26-6 (3-methylpiperidine-1-carbonitrile)

3-methylpiperidine-1-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 1-Piperidinecarbonitrile,3-methyl-
- 1-Piperidinecarbonitrile,3-methyl-(9CI)
- 3-methylpiperidine-1-carbonitrile
- 150932-26-6
- SCHEMBL10629603
- EN300-1268693
-
- インチ: InChI=1S/C7H12N2/c1-7-3-2-4-9(5-7)6-8/h7H,2-5H2,1H3
- InChIKey: IRBUJENWPDKMMR-UHFFFAOYSA-N
- ほほえんだ: CC1CCCN(C#N)C1
計算された属性
- せいみつぶんしりょう: 124.100048391g/mol
- どういたいしつりょう: 124.100048391g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 133
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 27Ų
3-methylpiperidine-1-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1268693-0.1g |
3-methylpiperidine-1-carbonitrile |
150932-26-6 | 0.1g |
$1484.0 | 2023-05-23 | ||
Enamine | EN300-1268693-10.0g |
3-methylpiperidine-1-carbonitrile |
150932-26-6 | 10g |
$7250.0 | 2023-05-23 | ||
Enamine | EN300-1268693-5.0g |
3-methylpiperidine-1-carbonitrile |
150932-26-6 | 5g |
$4890.0 | 2023-05-23 | ||
Enamine | EN300-1268693-250mg |
3-methylpiperidine-1-carbonitrile |
150932-26-6 | 250mg |
$447.0 | 2023-10-02 | ||
Enamine | EN300-1268693-10000mg |
3-methylpiperidine-1-carbonitrile |
150932-26-6 | 10000mg |
$2085.0 | 2023-10-02 | ||
Enamine | EN300-1268693-100mg |
3-methylpiperidine-1-carbonitrile |
150932-26-6 | 100mg |
$427.0 | 2023-10-02 | ||
Enamine | EN300-1268693-1000mg |
3-methylpiperidine-1-carbonitrile |
150932-26-6 | 1000mg |
$485.0 | 2023-10-02 | ||
Enamine | EN300-1268693-0.05g |
3-methylpiperidine-1-carbonitrile |
150932-26-6 | 0.05g |
$1417.0 | 2023-05-23 | ||
Enamine | EN300-1268693-2.5g |
3-methylpiperidine-1-carbonitrile |
150932-26-6 | 2.5g |
$3304.0 | 2023-05-23 | ||
Enamine | EN300-1268693-500mg |
3-methylpiperidine-1-carbonitrile |
150932-26-6 | 500mg |
$465.0 | 2023-10-02 |
3-methylpiperidine-1-carbonitrile 関連文献
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1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
3-methylpiperidine-1-carbonitrileに関する追加情報
Professional Introduction to 3-methylpiperidine-1-carbonitrile (CAS No. 150932-26-6)
3-methylpiperidine-1-carbonitrile, with the chemical formula C₆H₈N₂ and CAS number 150932-26-6, is a significant intermediate in the field of pharmaceutical and specialty chemical synthesis. This compound, featuring a piperidine ring substituted with a methyl group at the 3-position and a nitrile group at the 1-position, has garnered attention due to its versatile applications in medicinal chemistry and industrial processes.
The structure of 3-methylpiperidine-1-carbonitrile makes it a valuable building block for the synthesis of various biologically active molecules. The presence of both the piperidine heterocycle and the nitrile functionality allows for diverse chemical transformations, enabling the construction of complex scaffolds that are prevalent in modern drug discovery. Its role as a precursor in the preparation of pharmacologically relevant compounds has been extensively explored in recent years.
In recent years, 3-methylpiperidine-1-carbonitrile has found utility in the development of novel therapeutic agents. One notable area of research involves its application in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The piperidine moiety is known to enhance binding affinity to biological targets, making it an attractive scaffold for drug design. Furthermore, the nitrile group can be further functionalized into amides or carboxylic acids, expanding its synthetic potential.
Another emerging application of 3-methylpiperidine-1-carbonitrile is in the field of neuropharmacology. Researchers have leveraged its structural features to develop potential treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound's ability to interact with specific neurotransmitter receptors has been investigated, highlighting its promise as a lead compound for further optimization.
The industrial production of 3-methylpiperidine-1-carbonitrile typically involves multi-step synthetic routes, often starting from readily available precursors such as piperidine derivatives. Advances in catalytic methods have improved the efficiency and scalability of these processes, making 150932-26-6 more accessible for large-scale applications. Recent innovations in green chemistry have also focused on developing more sustainable synthetic pathways, reducing waste and energy consumption without compromising yield or purity.
The pharmacokinetic properties of derivatives of 3-methylpiperidine-1-carbonitrile have been extensively studied to optimize drug delivery and efficacy. The compound's metabolic stability and solubility profile are critical factors that influence its suitability for therapeutic use. Computational modeling techniques have been employed to predict how modifications to the molecule might affect its pharmacokinetic behavior, enabling rational drug design.
In conclusion, 3-methylpiperidine-1-carbonitrile (CAS No. 150932-26-6) represents a cornerstone intermediate in modern chemical synthesis, particularly within pharmaceutical research. Its structural versatility and functional adaptability have positioned it as a key component in the development of innovative therapeutic agents across multiple disease areas. As research continues to uncover new applications and synthetic methodologies, the importance of this compound is expected to grow further, solidifying its role in both academic and industrial settings.
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